molecular formula C24H37N3O2 B3850896 1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine

1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine

Cat. No. B3850896
M. Wt: 399.6 g/mol
InChI Key: CBOIBVSYCDYDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPPIP, and it has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of MPPIP is not fully understood, but it is thought to involve the modulation of certain receptors in the brain. MPPIP has been found to bind to the dopamine D3 receptor, which is involved in the regulation of mood and motivation. It has also been found to interact with the sigma-1 receptor, which is involved in the regulation of pain and stress.
Biochemical and Physiological Effects:
MPPIP has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channels. These effects suggest that MPPIP has the potential to be used in the treatment of a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using MPPIP in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can be confident in the quality and purity of the compound, and can use it in a range of experiments with a high degree of reliability. However, one limitation of using MPPIP is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on MPPIP. One area of interest is the development of new drugs that are based on the structure of MPPIP, and that may have improved pharmacological properties. Another area of interest is the investigation of the role of MPPIP in the regulation of other receptors in the brain, and the potential for these receptors to be targeted for the treatment of neurological and psychiatric disorders. Finally, there is also interest in the development of new methods for the synthesis of MPPIP, which may make it more widely available for use in scientific research.

Scientific Research Applications

MPPIP has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and drug discovery. In particular, MPPIP has been found to have an effect on the activity of certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor.

properties

IUPAC Name

1-[3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl]-5-phenylpentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2/c1-25-16-18-26(19-17-25)24(29)14-13-22-11-7-15-27(20-22)23(28)12-6-5-10-21-8-3-2-4-9-21/h2-4,8-9,22H,5-7,10-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOIBVSYCDYDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCC2CCCN(C2)C(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine
Reactant of Route 3
Reactant of Route 3
1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine
Reactant of Route 4
Reactant of Route 4
1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine
Reactant of Route 5
Reactant of Route 5
1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine
Reactant of Route 6
Reactant of Route 6
1-methyl-4-{3-[1-(5-phenylpentanoyl)-3-piperidinyl]propanoyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.